5-fluoro-2H,3H-furo[2,3-c]pyridine
Description
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2 |
InChI Key |
CXMXUSRDTPQPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CN=C(C=C21)F |
Origin of Product |
United States |
Preparation Methods
Metalation and Cross-Coupling Strategy
One of the most efficient synthetic routes to this compound involves a telescoped metalation/cross-coupling/nucleophilic substitution sequence starting from fluoropyridines. This method was reported in a 2022 study focusing on benzofuro[2,3-c]pyridines synthesis, which can be adapted for the 5-fluoro derivative.
- Lithiation: 3-fluoropyridine is treated with lithium diisopropylamide (LDA) at −25 °C to generate the lithiated intermediate.
- Zincation: The lithiated species is transmetallated with zinc chloride to form an organozinc intermediate.
- Cross-coupling: The organozinc intermediate undergoes palladium-catalyzed cross-coupling with 2-bromophenyl acetates under mild conditions using Pd XPhos G3 catalyst and XPhos ligand.
- Nucleophilic substitution: The resulting biaryl phenol intermediate is subjected to intramolecular nucleophilic aromatic substitution (S_NAr) in the presence of cesium carbonate in DMF at 100 °C to form the furo[2,3-c]pyridine ring system.
This sequence yields this compound (compound 5e in the study) in isolated yields ranging from 39% to 88%, depending on substrate and conditions.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Lithiation | LDA, THF, −25 °C | Lithiated pyridine |
| Transmetallation | ZnCl2, THF, room temperature | Organozinc intermediate |
| Cross-coupling | Pd XPhos G3, XPhos, THF, 70 °C, 20 min | Biaryl phenol |
| Nucleophilic substitution | Cs2CO3, DMF, 100 °C, 2 h | 5-fluoro-furo[2,3-c]pyridine (39–88%) |
This method is notable for its one-pot nature and tolerance to various substituents on the phenyl ring, enabling structural diversity.
Diazotization and Cyclization Approach
Another approach involves the synthesis of related fused heterocycles such as triazolo-furo-pyridines via diazotization of amino-substituted furo[2,3-c]pyridines. While this method is more commonly applied to tricyclic derivatives, the underlying chemistry provides insight into functionalization strategies of the furo[2,3-c]pyridine core.
- Preparation of 2-amino-furo[2,3-c]pyridine intermediates by reaction of substituted aminopyridines.
- Diazotization of the amino group using sodium nitrite in acidic aqueous solution at 0 °C.
- Intramolecular cyclization leading to fused tricyclic systems.
Though this method focuses on triazolo derivatives, the diazotization and subsequent ring transformations highlight potential late-stage modifications applicable to this compound scaffolds.
Base-Induced Cyclization of 2-(2,6-Dichloropyridin-3-yl)ethanol Derivatives
A patent describes the synthesis of dihydrofuro[2,3-b]pyridine compounds via base-induced cyclization of 2-(2,6-dichloropyridin-3-yl)ethanol derivatives. While this example is for the b-isomer, similar strategies can be adapted for the c-isomer.
- Treatment of 2-(2,6-dichloropyridin-3-yl)ethanol with a strong base such as sodium tert-butoxide in solvents like tetrahydrofuran (THF) or 1,4-dioxane at around 60 °C.
- Intramolecular cyclization yields dihydrofuro[2,3-b]pyridine.
- Subsequent functional group transformations (e.g., palladium-catalyzed cyanation) can be performed to introduce further substituents.
This method emphasizes the utility of strong bases and controlled heating to induce ring closure in pyridine-based systems and can be considered for synthesizing related furo[2,3-c]pyridine derivatives with fluorine substituents.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Metalation/Cross-coupling/S_NAr | LDA, ZnCl2, Pd XPhos G3, Cs2CO3, DMF, 70–100 °C | 39–88 | One-pot, versatile, good functional group tolerance | Requires sensitive organometallic reagents |
| Diazotization/Cyclization | NaNO2, AcOH/H2O, 0 °C | Moderate | Enables tricyclic derivatives, late-stage modifications | More steps, specific to amino precursors |
| Base-induced cyclization | NaOtBu, THF or dioxane, 60 °C | Moderate to good | Simple reagents, direct cyclization | Limited to specific substrates, regioselectivity challenges |
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
5-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to target key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt cellular processes, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzofuro[2,3-c]Pyridine Derivatives
- Structure : Benzofuropyridines are tricyclic systems with fused benzene, furan, and pyridine rings, differing from the bicyclic 5-fluoro derivative.
- Activity : Benzofuro[2,3-c]pyridine (compound II) exhibits multidrug resistance (MDR) modulation, likely due to extended π-conjugation enhancing interactions with efflux pumps .
- Synthetic Accessibility : Benzofuropyridines are less explored than dibenzofurans, with complex synthesis requiring multi-step metalation and cross-coupling reactions .
Table 1: Key Differences Between 5-Fluoro-Furo[2,3-c]Pyridine and Benzofuro[2,3-c]Pyridine
Furo[2,3-b]Pyridine Derivatives
- Structure : The [2,3-b] isomer differs in the fusion position, altering substituent orientation.
- Activity : Derivatives like 5-(3-fluorophenyl)furo[2,3-b]pyridine-carboxamide show kinase inhibition, highlighting the role of fluorine in enhancing target affinity .
- Synthesis : Palladium-catalyzed C–H activation efficiently constructs these scaffolds, similar to methods for [2,3-c] isomers .
Table 2: Comparison of Furopyridine Isomers
Thieno[2,3-c]Pyridine Derivatives
- Structure: Replacing furan oxygen with sulfur in thieno[2,3-c]pyridines increases lipophilicity.
- Activity : Trifluoromethyl-substituted derivatives (e.g., compound 5m) exhibit IC50 values of 2.02 μM for kinase targets, demonstrating the importance of electron-withdrawing groups .
- Synthesis: Limited reports exist for thieno[2,3-c]pyridines, requiring specialized cyclization of Schiff bases .
Table 3: Electronic Effects of Substituents
Pyrrolo[2,3-c]Pyridine Derivatives
- Structure : Pyrrolo derivatives replace furan oxygen with NH, enabling hydrogen bonding.
- Activity : Pyrrolo[2,3-c]pyridines show cytotoxicity against EGFR-overexpressing A431 cells, with SAR studies emphasizing substituent effects at the 6-position .
- Synthesis : Key intermediates like 7-chloropyrrolo[2,3-c]pyridine are synthesized via sequential functionalization .
Key Research Findings and Trends
Fluorine’s Role : Fluorine at the 5-position in furopyridines improves metabolic stability and electron deficiency, critical for kinase binding .
Synthetic Methods: Pd-catalyzed C–H activation is versatile for furopyridines, while thieno- and benzofuropyridines require more complex protocols .
Bioactivity: Electron-withdrawing groups (e.g., CF3, F) enhance inhibitory potency, as seen in thieno and furo derivatives .
Biological Activity
5-Fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
This compound serves as a versatile building block in medicinal chemistry. Its fluorinated structure can enhance bioavailability and efficacy in drug development. The compound has been shown to interact with specific molecular targets, including:
- Serine/threonine kinase AKT1 : Inhibition of this kinase disrupts critical cellular signaling pathways involved in cell survival and proliferation.
- Estrogen receptor alpha (ERα) : Targeting this receptor can influence hormone-driven cancers by modulating estrogen signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogens. The compound's effectiveness is attributed to its ability to interfere with microbial growth mechanisms.
Case Study: Antimicrobial Screening
A study screened several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 8 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
| Derivative C | Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that modifications to the furo[2,3-c]pyridine structure can enhance antimicrobial potency.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines through different mechanisms.
Case Study: Anticancer Efficacy
In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 ± 1.2 | Induction of apoptosis |
| HepG2 (Liver) | 10.7 ± 0.9 | Cell cycle arrest at G0/G1 phase |
| SGC-7901 (Stomach) | 22.8 ± 1.5 | Inhibition of angiogenesis |
The compound exhibited significant antiproliferative activity across these cell lines, demonstrating its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-fluoro-2H,3H-furo[2,3-c]pyridine?
- Methodological Answer : The most common approach involves cyclization of halogenated pyridine precursors. For example, Chang and Tai (2018) synthesized furo[2,3-c]pyridine derivatives via Pd-catalyzed cross-coupling reactions, followed by intramolecular cyclization under acidic conditions . Alternative routes include ring-closing metathesis or nucleophilic substitution on fluorinated intermediates, as seen in analogous compounds like 5-chloro-2-hydroxymethyl furo[3,2-b]pyridine ( ). Key steps often require anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization typically combines:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ring fusion and fluorine coupling patterns (e.g., splitting due to ⁵J-F-H interactions).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks, as demonstrated for ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate ().
- X-ray Crystallography : Used in structurally related compounds (e.g., pyrrolo[2,3-d]pyrimidines in ) to resolve ambiguities in regiochemistry.
Advanced Research Questions
Q. What strategies optimize regioselective fluorination in furopyridine systems?
- Methodological Answer : Fluorination at the 5-position is challenging due to competing side reactions. and highlight two approaches:
Electrophilic Fluorination : Use of Selectfluor® or F-TEDA-BF₄ in aprotic solvents at low temperatures (−78°C to 0°C).
Nucleophilic Displacement : Substitution of chloro or boronic acid groups (e.g., 2-chloro-3-fluoropyridine-4-boronic acid in ) with KF or CsF in DMSO.
- Key Consideration : Steric hindrance from the fused furan ring may require prolonged reaction times (24–48 hours) and excess fluorinating agents.
Q. How can computational modeling aid in predicting reactivity or binding affinity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Used to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, PubChem’s computed InChI keys () provide baseline data for molecular docking studies.
- Molecular Dynamics (MD) Simulations : Applied to study interactions with biological targets (e.g., enzymes or receptors), leveraging structural analogs like trifluoromethyl-pyrrolopyridines ().
Q. What experimental techniques resolve contradictions in reported spectroscopic data for furopyridine derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde protons in furo[2,3-c]pyridine-2-carbaldehyde, ) are addressed via:
- Variable Temperature NMR : To assess dynamic effects like ring puckering.
- Isotopic Labeling : ¹⁹F-¹H HOESY experiments to confirm spatial proximity of fluorine and adjacent protons.
- Cross-Validation : Compare data with structurally characterized compounds (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine in ).
Research Design & Data Analysis
Q. How to design experiments to study the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC-MS over 24–72 hours.
- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes, using LC-MS/MS to detect metabolites.
- Reference Models : Use stability data from similar compounds, such as 5-chloro-2-methyl-pyrrolo[2,3-b]pyridine ().
Q. What are the best practices for analyzing substituent effects on the electronic properties of furopyridine cores?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents (e.g., −F vs. −CF₃).
- UV-Vis Spectroscopy : Correlate absorption maxima (λₘₐₓ) with conjugation length, as shown for trifluoromethyl-furo[2,3-b]pyridine carboxylic acids ().
- Hammett Constants : Use σₚ values to predict reactivity trends (e.g., fluorinated vs. chlorinated analogs in ).
Tables for Key Data Comparison
Table 1 : Synthetic Methods for Fluorinated Furopyridines
Table 2 : Spectroscopic Signatures of Key Derivatives
| Compound | ¹⁹F NMR (ppm) | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| This compound | −112.3 | 6.89 (d, J=5.1 Hz) | 151.0432 |
| Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate | – | 8.21 (s, H-4) | 225.0198 |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | −118.7 | 7.45 (dd, J=3.0 Hz) | 148.0376 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
